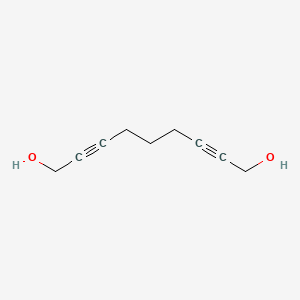

Nona-2,7-diyne-1,9-diol

Description

Structure

3D Structure

Properties

CAS No. |

81077-35-2 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

nona-2,7-diyne-1,9-diol |

InChI |

InChI=1S/C9H12O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-3,8-9H2 |

InChI Key |

HWQIHDIYQBAZBR-UHFFFAOYSA-N |

Canonical SMILES |

C(CC#CCO)CC#CCO |

Origin of Product |

United States |

Synthetic Methodologies for Nona 2,7 Diyne 1,9 Diol

De Novo Synthesis Approaches to Nona-2,7-diyne-1,9-diol

De novo synthesis, the creation of a complex molecule from simple precursors, is a fundamental aspect of organic chemistry. For this compound, these approaches often involve building the carbon skeleton and introducing the necessary functional groups in a sequential manner.

Multi-Step Linear Synthetic Strategies

Multi-step linear syntheses involve a sequential series of reactions where the product of one step becomes the reactant for the next. acs.org These strategies are common for building molecules with specific stereochemistry and functional group placement. While a specific multi-step synthesis for this compound is not detailed in the provided search results, the synthesis of related polyol structures often involves iterative processes of carbon-carbon bond formation and functional group manipulation. liverpool.ac.uk For instance, the construction of complex polyketide natural products often relies on lengthy linear sequences. acs.org

Strategies Involving Alkynylation and Hydroxylation Reactions

The synthesis of this compound and similar diynes can be achieved through alkynylation and hydroxylation reactions. Alkynylation introduces the alkyne functional groups, while hydroxylation adds the hydroxyl (-OH) groups.

One common strategy involves the coupling of smaller alkyne-containing fragments. For example, the synthesis of a related diyne, (2S,11S)-dodeca-3,9-diyne-2,11-diol, involves the reaction of nona-1,7-diyne with a cerium chloride (CeCl3) reagent, followed by the addition of n-butyllithium (n-BuLi). unimi.it This suggests that a similar approach could be employed for this compound, potentially starting with a five-carbon di-alkyne precursor.

The introduction of hydroxyl groups can be accomplished at various stages of the synthesis. For example, starting with a precursor that already contains hydroxyl groups and then forming the alkyne bonds is one possibility. Alternatively, the alkyne skeleton can be constructed first, followed by the addition of hydroxyl groups, for instance, through the reduction of corresponding carbonyl compounds. Gold(I)-catalyzed reactions are also known to facilitate the addition of O-nucleophiles to alkynes, which can be a method for introducing hydroxyl functionalities. acs.org

Catalytic Systems in the Formation of this compound and Related Diols

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound and related diols often utilizes transition metal catalysts to facilitate key bond-forming reactions.

Transition Metal-Mediated Coupling Reactions (e.g., Palladium, Copper)

Transition metals like palladium and copper are widely used to catalyze coupling reactions that form carbon-carbon bonds, including those found in diynes. acs.orgrsc.org These reactions, such as the Sonogashira, Heck, and Suzuki couplings, are powerful tools for constructing complex molecular architectures.

Palladium-catalyzed reactions are particularly versatile. For instance, Pd(PPh3)4 has been used in the hydrophosphinylation of nona-1,8-diyne. rsc.org Palladium catalysts are also employed in the synthesis of tetrasubstituted olefins from internal alkynes and arylboronic acids. acs.org Copper is often used as a co-catalyst in palladium-catalyzed reactions and is also the primary catalyst in reactions like the Glaser coupling, which joins two terminal alkynes. While not explicitly detailed for this compound, these types of coupling reactions represent a viable synthetic route.

Cobalt-catalyzed [6π + 2π] cycloaddition reactions have been used to synthesize bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes, demonstrating the utility of cobalt in forming complex cyclic structures. acs.orgsemanticscholar.org

Table 1: Examples of Transition Metal-Mediated Reactions

| Reaction Type | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Hydrophosphinylation | Pd(PPh3)4 | Nona-1,8-diyne, Ph2P(O)H | 1,9-Diphosphinyl-nona-1,8-diene |

| [6π + 2π] Cycloaddition | Co(acac)2(dppe)/Zn/ZnI2 | 2-Tropylcyclohexanone, allenes/alkynes | Bicyclo[4.2.1]nona-dienes/trienes |

Chemo- and Regioselective Hydroformylation Pathways

Hydroformylation is an industrial process that introduces a formyl group (a CHO group) and a hydrogen atom across a carbon-carbon double bond. researchgate.net While hydroformylation is typically applied to alkenes, related methodologies can be relevant to the synthesis of diols. For instance, the selective reduction of a difunctional compound containing both an aldehyde and a ketone can lead to a diol.

Recent advancements have focused on chemo- and regioselective hydroformylation using carbon dioxide and hydrogen as a syngas surrogate. rsc.orgresearchgate.net Rhodium-based catalysts, such as a bifunctional Rh/PTA catalyst (PTA: 1,3,5-triaza-7-phosphaadamantane), have shown high efficiency and selectivity in converting alkenes to aldehydes. rsc.orgresearchgate.net This highlights the potential for developing catalytic systems that could selectively functionalize precursors to this compound.

Derivatization from Precursor Molecules for this compound

The synthesis of this compound can also be achieved by modifying existing molecules, or precursors. acs.orgrsc.org

One known precursor for this compound is 1,6-heptadiyne (B51785). guidechem.com The synthesis could involve the extension of the carbon chain at both ends of 1,6-heptadiyne and the subsequent introduction of hydroxyl groups.

Another example of derivatization is the synthesis of 9-oxononanoic acid, a precursor for biopolymers, from linoleic acid. researchgate.net This multi-enzyme process involves a lipoxygenase and a hydroperoxide lyase. researchgate.net A similar biocatalytic approach could potentially be developed to create precursors for this compound.

Furthermore, the hydroboration of separated 1,n-diynes can lead to various products, including boryl-substituted enynes and bisboryl-substituted dienes, which are versatile intermediates for further transformations. rsc.org For example, the hydroboration of hepta-1,6-diyne has been achieved with good yields and selectivities using a ruthenium complex. rsc.org These borylated intermediates can then be converted to diols through oxidation.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C9H12O2 |

| (2S,11S)-Dodeca-3,9-diyne-2,11-diol | C12H18O2 |

| Cerium chloride | CeCl3 |

| n-Butyllithium | C4H9Li |

| Palladium tetrakis(triphenylphosphine) | C72H60P4Pd |

| Phenylphosphine oxide | C12H11OP |

| Cobalt(II) acetylacetonate | C10H14CoO4 |

| 1,2-Bis(diphenylphosphino)ethane | C26H24P2 |

| Zinc | Zn |

| Zinc iodide | ZnI2 |

| Rhodium(II) acetate | C4H6O4Rh |

| 1,3,5-Triaza-7-phosphaadamantane | C6H12N3P |

| 1,6-Heptadiyne | C7H8 |

| 9-Oxononanoic acid | C9H16O3 |

| Linoleic acid | C18H32O2 |

Enantioselective Synthesis and Chiral Induction in Diyne-Diol Formation

The synthesis of enantiomerically pure or enriched chiral molecules is a cornerstone of modern organic chemistry, with significant implications for the development of pharmaceuticals, agrochemicals, and advanced materials. In the context of this compound, the introduction of chirality at the two stereogenic carbinol centers (C-1 and C-9) is a key challenge that can be addressed through various enantioselective synthetic strategies. These methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer over the other.

Two principal strategies are prominently employed for the enantioselective synthesis of chiral diols: the asymmetric reduction of a corresponding diketone and the asymmetric addition of an organometallic reagent to a dialdehyde (B1249045). Both approaches rely on the use of a chiral catalyst or auxiliary to induce stereoselectivity.

A prevalent and highly effective method for generating chiral diols is the asymmetric transfer hydrogenation of prochiral diketones. This reaction typically utilizes a chiral ruthenium catalyst, such as those developed by Noyori and co-workers, in the presence of a hydrogen donor like a formic acid/triethylamine (B128534) azeotrope or 2-propanol. For the synthesis of this compound, a hypothetical precursor, nona-2,7-diyne-1,9-dione, would be subjected to this reduction. The chiral catalyst, often a complex of ruthenium with a chiral diamine ligand like (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), creates a chiral environment that directs the hydrogenation to occur preferentially on one face of each carbonyl group, leading to the formation of the desired stereoisomer of the diol with high enantiomeric excess (ee). The stereochemical outcome (i.e., the (R,R) or (S,S) configuration) can be controlled by selecting the appropriate enantiomer of the chiral ligand.

Another powerful strategy involves the enantioselective addition of terminal alkynes to aldehydes. wikipedia.org This approach is particularly relevant as it builds the carbon skeleton and sets the stereocenters simultaneously. In a potential synthesis of this compound, a suitable C5 dialdehyde could be reacted with a protected acetylene (B1199291) equivalent in the presence of a chiral catalyst. A well-established method involves the use of alkynylzinc reagents, generated in situ from a terminal alkyne and a zinc source like diethylzinc (B1219324) or zinc triflate (Zn(OTf)₂). wikipedia.org The enantioselectivity is induced by a chiral ligand, with N-methylephedrine being a classic and effective choice. wikipedia.org The ligand coordinates to the zinc atom, forming a chiral complex that directs the addition of the alkynyl group to one enantiotopic face of the aldehyde carbonyls. This method has been shown to be effective for a wide range of aldehydes, affording the corresponding propargyl alcohols in high yields and enantioselectivities. organic-chemistry.org

Alternatively, chiral BINOL (1,1'-bi-2-naphthol) derivatives can be used as ligands in combination with titanium(IV) isopropoxide or other Lewis acids to catalyze the asymmetric addition of alkynes to aldehydes. nih.govillinois.edu These ligands create a well-defined chiral pocket around the metal center, which effectively shields one face of the aldehyde, leading to high levels of asymmetric induction.

The following tables present representative data from the literature for analogous enantioselective reactions, illustrating the potential effectiveness of these methods for the synthesis of chiral this compound.

Table 1: Representative Enantioselective Transfer Hydrogenation of Diketones

| Entry | Diketone Substrate | Chiral Catalyst/Ligand | Product Diol | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |

| 1 | 1,2-Diphenylethane-1,2-dione | (R,R)-TsDPEN-Ru | (R,R)-1,2-Diphenylethane-1,2-diol | >99 | >99 | 98.6:1.4 (anti:syn) |

| 2 | 1,3-Diphenylpropane-1,3-dione | (R,R)-TsDPEN-Ru | (R,R)-1,3-Diphenylpropane-1,3-diol | 98 | 97 | - |

| 3 | 1,4-Diphenylbutane-1,4-dione | (S,S)-f-Amphox-Ir | (S,S)-1,4-Diphenylbutane-1,4-diol | >99 | 99 | >99:1 (anti:syn) |

This table presents data for analogous systems to illustrate the potential of asymmetric transfer hydrogenation for the synthesis of chiral diols. Data is sourced from studies on similar diketone substrates. acs.org

Table 2: Representative Enantioselective Addition of Terminal Alkynes to Aldehydes

| Entry | Aldehyde | Alkyne | Chiral Ligand/Catalyst System | Product Propargyl Alcohol | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Benzaldehyde | Phenylacetylene | (+)-N-Methylephedrine / Zn(OTf)₂ | (R)-1,3-Diphenylprop-2-yn-1-ol | 95 | 99 |

| 2 | 1-Naphthaldehyde | Phenylacetylene | (R)-BINOL / Et₂Zn | (R)-1-Naphthyl-3-phenylprop-2-yn-1-ol | 45 | 80 |

| 3 | Cyclohexanecarboxaldehyde | Trimethylsilylacetylene | (+)-N-Methylephedrine / Zn(OTf)₂ | (R)-1-Cyclohexyl-3-(trimethylsilyl)prop-2-yn-1-ol | 85 | 98 |

This table showcases the effectiveness of chiral ligands in promoting the enantioselective addition of terminal alkynes to various aldehydes, a strategy applicable to the synthesis of chiral this compound. Data is compiled from literature on similar reactions. organic-chemistry.orgnih.gov

The successful application of these methodologies to the synthesis of this compound would provide access to its enantiomerically pure forms, enabling further investigation into its chiroptical properties and its potential use as a chiral building block in more complex molecular architectures.

Mechanistic Studies and Reactivity of Nona 2,7 Diyne 1,9 Diol

Fundamental Reaction Pathways Involving Alkyne and Hydroxyl Groups

The reactivity of nona-2,7-diyne-1,9-diol is primarily dictated by its alkyne and hydroxyl functionalities. The alkyne groups can undergo various transformations, including additions and cyclizations, while the hydroxyl groups can be involved in reactions such as etherification and esterification. frontiersin.orgacs.org

A notable reaction is the gold(I)-catalyzed addition of diols to alkynes, which regioselectively forms cyclic acetals. acs.org In the case of terminal alkynes, this reaction proceeds with complete regioselectivity. acs.org The hydroxyl groups can also influence reactions at the alkyne centers. For instance, an unprotected propargylic alcohol is often essential for certain transformations like trans-hydrosilylation. oup.com

Furthermore, the hydroxyl groups can participate in intramolecular reactions. For example, the intramolecular N-cyclization of an amine diol in the presence of trifluoroacetic acid leads to the formation of an azabicyclo[3.3.1]nonane moiety. rsc.org

The interplay between the alkyne and hydroxyl groups is also evident in the formation of a gem-diol intermediate in the enzymatic hydrolysis of related compounds like 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid. nih.govacs.org This suggests that in certain biological or chemical systems, the hydroxyl groups can facilitate reactions at the carbon-carbon multiple bonds.

Cycloaddition Reactions with this compound Scaffolds

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic molecules. This compound and its derivatives are excellent substrates for various cycloaddition reactions, leading to the synthesis of complex molecular architectures. williams.eduacs.org

Metal-Catalyzed [2+2+n] Cycloadditions (e.g., Rhodium, Cobalt, Platinum)

Metal-catalyzed [2+2+n] cycloadditions, particularly [2+2+2] cycloadditions, are efficient methods for the synthesis of substituted aromatic and carbocyclic systems. uwindsor.cauwindsor.ca Various transition metals, including rhodium, cobalt, and platinum, have been shown to catalyze these transformations. uwindsor.cauwindsor.ca

Rhodium-catalyzed cycloadditions: Rhodium catalysts, such as [Rh(cod)Cl]2, are effective for the co-cyclotrimerization of diynes with monoalkynes. uwindsor.ca For instance, a peptide-bound diyne can undergo cyclotrimerization with but-2-yne-1,4-diol in the presence of a rhodium catalyst. uwindsor.ca Rhodium(I) catalysts have also been employed in intramolecular carbonylative [2+2+2+1] cycloadditions of triynes to construct fused tropone (B1200060) systems. frontiersin.org

Cobalt-catalyzed cycloadditions: Cobalt complexes, like CpCo(CO)2 and Co2(CO)8, are widely used for [2+2+2] cycloadditions. uwindsor.cauwindsor.ca These catalysts can promote the cyclotrimerization of tethered diynes with alkynes to form annulated benzene (B151609) derivatives. uwindsor.cauwindsor.ca For example, a deca-1,9-diyne derivative can be treated with bis(trimethylsilyl)acetylene (B126346) (BTMSA) in the presence of CpCo(CO)2 to yield the desired cycloadduct. uwindsor.ca

Platinum-catalyzed cycloadditions: While less common for [2+2+2] cycloadditions, platinum complexes can catalyze other cycloaddition reactions. For instance, a stable platinacyclobutane has been isolated from the reaction of a Pt-olefin complex with a diazo compound, providing support for the intermediacy of metallacyclobutanes in [2+1] cycloadditions. acs.org

The table below summarizes some examples of metal-catalyzed cycloadditions involving diyne systems.

| Catalyst | Reactants | Product Type | Reference |

| [Rh(cod)Cl]2 | Peptide-bound diyne, but-2-yne-1,4-diol | Annulated benzene derivative | uwindsor.ca |

| Rh(I) complex | Triyne | Fused tropone system | frontiersin.org |

| CpCo(CO)2 | Deca-1,9-diyne derivative, BTMSA | Annulated benzene derivative | uwindsor.ca |

| Co2(CO)8 | Dendritic alkyne | Monodispersed dendrimer | uwindsor.ca |

Intramolecular Cyclizations of Diyne-Diols

Intramolecular cyclizations of diyne-diols and their derivatives offer a direct route to bicyclic and polycyclic systems. These reactions can be promoted by various catalysts or reaction conditions.

One significant example is the intramolecular Diels-Alder reaction, where the diene and dienophile are part of the same molecule. researchgate.net This reaction can form two rings in a single step with high regio- and stereoselectivity. researchgate.net Photolysis of acetone (B3395972) solutions of dimethyl nona-2,7-diene-1,9-dioate, a derivative of this compound, leads to both cis-trans isomerization and the formation of cyclized products. rsc.org

Furthermore, gold(I) catalysts can promote the intramolecular addition of O-nucleophiles to alkynes. acs.org For instance, 1-oxo-4-oxy-5-ynes can react with alkenes in the presence of a gold(I) catalyst to form 9-oxabicyclo[3.3.1]nona-4,7-dienes via a formal [4+2] cycloaddition. acs.org

Hydroelementation Reactions of the Diyne Moiety

Hydroelementation reactions involve the addition of an E-H bond (where E is an element like B, Si, N, etc.) across a carbon-carbon multiple bond. rsc.org These reactions are fundamental in organic synthesis for introducing new functional groups. rsc.org

Hydroboration of Internal Alkynes in this compound Systems

Hydroboration is a powerful method for the functionalization of alkynes. The hydroboration of diynes can lead to various products, including boryl-substituted enynes, bisboryl-substituted dienes, or cyclic compounds, depending on the reaction conditions and the catalyst used. rsc.org The selectivity of the hydroboration process is crucial and can be influenced by the choice of catalyst and the structure of the reagents. rsc.org

For separated 1,n-diynes, non-catalytic hydroboration with sterically hindered boranes can lead to the formation of polymers. rsc.org In contrast, catalytic hydroboration offers a route to more defined products. For instance, the cobalt-catalyzed hydroboration/cyclization of 1,6-diynes with pinacolborane (HBpin) can yield six-membered ring products. rsc.org

A combination of 1,2-hydroboration and 1,1-organoboration has been used to synthesize 5-silaspiro molaid.commolaid.comnona-1,6-diene derivatives from dialkyn-1-yl(divinyl)silanes and 9-borabicyclo[3.3.1]nonane (9-BBN). researchgate.net

The following table presents data on the hydroboration of diynes.

| Diyne System | Borane Reagent | Catalyst | Product Type | Reference |

| 1,6-Diynes | HBpin | Cobalt complex | Six-membered ring | rsc.org |

| Dialkyn-1-yl(divinyl)silanes | 9-BBN | None | 5-Silaspiro molaid.commolaid.comnona-1,6-diene | researchgate.net |

| Unsaturated FAMEs | Borane THF complex | None | Hydroxy- and dihydroxyesters | researchgate.net |

Other Hydroelementation Processes (e.g., Hydrosilylation, Hydroamination)

Besides hydroboration, other hydroelementation reactions such as hydrosilylation and hydroamination are also important for functionalizing diynes.

Hydrosilylation: This reaction involves the addition of a Si-H bond across a C-C multiple bond. trans-Hydrosilylation of internal alkynes is a valuable transformation in natural product synthesis. oup.com For example, the trans-hydrosilylation of 2-butyne-1,4-diol (B31916) with Me2(EtO)SiH can be catalyzed by [Cp*Ru(MeCN)3]PF6 to afford an oxasilacyclopentene. oup.com Intramolecular hydrosilylation can also be effected, for instance, by treating a diyne-diol derivative with tetramethyldisilazane followed by catalytic potassium tert-butoxide. nih.gov

Hydroamination: This reaction involves the addition of an N-H bond across a C-C multiple bond. Gold(I) complexes are effective catalysts for the intermolecular hydroamination of both internal and terminal alkynes. acs.org A tandem process involving an initial addition of a gold-acetylide to an acetal (B89532) followed by a gold(I)-catalyzed 5-endo-dig cyclization can lead to the synthesis of substituted pyrroles. acs.org

Hydrophosphination: The addition of a P-H bond to an alkyne can also be achieved. For example, the hydrophosphinylation of nona-1,8-diyne derivatives with Ph2P(O)H can be catalyzed by Pd(PPh3)4. rsc.org

Oxidative and Reductive Transformations of this compound

The reactivity of this compound is characterized by the presence of two primary alcohol functionalities and two disubstituted alkyne groups. These functional groups offer multiple sites for both oxidative and reductive transformations.

Oxidative Transformations

The primary alcohol groups of this compound are susceptible to oxidation to form aldehydes or carboxylic acids, depending on the reagents and reaction conditions employed. The full oxidation of both alcohol groups would lead to the corresponding dicarboxylic acid. The diethyl ester of this dicarboxylic acid, diethyl nona-2,7-diynedioate, is a known derivative, suggesting that this oxidative pathway is feasible. guidechem.comchemsrc.com While specific studies detailing the direct oxidation of this compound are not extensively documented in the reviewed literature, general methods for the oxidation of primary alcohols to carboxylic acids are well-established.

The alkyne functionalities also present sites for oxidative reactions. For instance, oxidative cleavage of the triple bonds could occur under strong oxidizing conditions. Furthermore, reactions such as epoxidation or dihydroxylation of the triple bonds are theoretically possible, though not specifically reported for this compound. The cobalt-catalyzed [2+2+2] cycloaddition of alkynyl boronates to alkenes can lead to arenes after an oxidative demetallation step, highlighting a potential oxidative transformation pathway for related diyne systems. uwindsor.ca

| Transformation | Reagent(s) | Product | Notes |

| Oxidation of diol | Standard oxidizing agents (e.g., Jones reagent, PCC, PDC) | Nona-2,7-diyne-1,9-dial or Nona-2,7-diynedioic acid | The formation of the corresponding diethyl ester is known, implying the feasibility of the diacid synthesis. guidechem.comchemsrc.com |

Reductive Transformations

Reductive transformations of this compound can target either the alkyne or the hydroxyl functional groups, although reduction of the primary alcohols is less common. A significant reductive pathway is the formation of this compound from its corresponding diester, diethyl nona-2,7-diynedioate. chemsrc.com This suggests that standard reducing agents capable of converting esters to alcohols are effective for this transformation.

The carbon-carbon triple bonds are readily reduced. Catalytic hydrogenation can lead to the corresponding (Z,Z)-nona-2,7-diene-1,9-diol using Lindlar's catalyst, or to nonane-1,9-diol upon complete saturation with catalysts like palladium on carbon. lookchem.com Dissolving metal reductions, such as with sodium in liquid ammonia, would be expected to yield the (E,E)-nona-2,7-diene-1,9-diol. Hydroboration of diynes is a well-established reductive functionalization, which can lead to a variety of products including enynes and dienes after protonolysis. rsc.org

| Transformation | Reagent(s) | Product | Notes |

| Reduction of diester | e.g., Lithium aluminum hydride (LiAlH4) | This compound | This is a known synthetic route to the title compound. chemsrc.com |

| Partial hydrogenation of alkynes | H2, Lindlar's catalyst | (Z,Z)-Nona-2,7-diene-1,9-diol | Provides the cis-alkenes. |

| Full hydrogenation of alkynes | H2, Pd/C | Nonane-1,9-diol | Complete saturation of the carbon-carbon triple bonds. lookchem.com |

| Dissolving metal reduction | Na, NH3 (l) | (E,E)-Nona-2,7-diene-1,9-diol | Provides the trans-alkenes. |

Chemoselectivity and Functional Group Compatibility in this compound Reactions

The presence of multiple reactive sites in this compound makes chemoselectivity a crucial aspect of its reactivity. The ability to selectively modify one functional group while leaving others intact is key to its utility in synthesis.

Research has demonstrated the potential for chemoselective reactions on this molecule. For instance, in the synthesis of related compounds, one of the hydroxyl groups can be selectively protected. In a study on (Z)-2-nonene-4,6-diyne-1,9-diol, a close analogue, the 9-OH group was converted to a methoxymethyl ether, indicating that selective protection of one of the diol's hydroxyl groups is achievable. rsc.org This selectivity allows for the stepwise functionalization of the molecule.

The functional group compatibility of the this compound framework has been demonstrated in various synthetic contexts. The synthesis of (Z)-2-nonene-4,6-diyne-1,9-diol itself involves the deprotection of a silyl (B83357) ether using triethylamine (B128534) trihydrofluoride or TBAF, showing the stability of the diyne and the remaining alcohol group to these fluoride (B91410) reagents. rsc.org The diyne moiety is also compatible with reagents used in Sonogashira coupling reactions, a common method for the synthesis of more complex polyynes. spbu.ru

Furthermore, the synthesis of 1-bromo-5,5-di(carbethoxy)-nona-2,7-diyne demonstrates that the nona-2,7-diyne core is stable under conditions required for the introduction of bromo and carbethoxy functionalities. frontiersin.org The general reactivity of diynes in hydroelementation reactions, such as hydroboration and hydrophosphinylation, also points to a wide range of compatible reagents and catalysts, although the selectivity between the two alkyne groups in this compound would be a critical consideration. rsc.org The development of tandem reaction sequences, such as cycloaddition/allylboration, further underscores the functional group tolerance of related dienyl boronate systems. beilstein-journals.org

| Reaction | Reagent(s) | Site of Reaction | Product | Notes |

| Selective ether formation | Dimethoxymethane, P2O5, DCM | 9-OH group | (Z)-1-((tert-Butyldiphenylsilyl)oxy)-9-(methoxymethoxy)non-2-ene-4,6-diyne | Demonstrates chemoselective protection of one hydroxyl group in a related system. rsc.org |

| Deprotection of silyl ether | Et3N·3HF or TBAF | Silyl ether | (Z)-2-Nonene-4,6-diyne-1,9-diol | Shows compatibility of the diyne and alcohol with fluoride reagents. rsc.org |

Advanced Spectroscopic and Structural Elucidation of Nona 2,7 Diyne 1,9 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of Nona-2,7-diyne-1,9-diol. The molecule's C₂ symmetry significantly simplifies the spectra, resulting in fewer unique signals than the total number of protons and carbons.

The ¹H and ¹³C NMR spectra provide direct evidence for the electronic environment of each unique nucleus within the molecule. Analysis in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the hydroxymethyl, propargylic methylene (B1212753), and central methylene groups.

In the ¹H NMR spectrum, four primary signals are anticipated. The protons of the terminal hydroxymethyl groups (H1, H9) are deshielded by the adjacent oxygen atom, appearing as a triplet around δ 4.22 ppm. The propargylic methylene protons (H4, H6), situated between an alkyne and another methylene group, resonate as a multiplet around δ 2.28 ppm. The central methylene protons (H5), flanked by two identical groups, appear as a quintet at approximately δ 1.71 ppm. The hydroxyl protons present as a broad, exchangeable singlet whose chemical shift is concentration and temperature-dependent.

The ¹³C NMR spectrum, consistent with the molecule's symmetry, displays five distinct signals. The carbons of the terminal hydroxymethyl groups (C1, C9) appear at approximately δ 51.1 ppm. The two unique alkyne carbons are clearly resolved: the carbons adjacent to the CH₂OH groups (C2, C8) resonate at a lower field (δ ≈ 87.5 ppm) compared to the more internal alkyne carbons (C3, C7) at δ ≈ 79.8 ppm. The propargylic methylene carbons (C4, C6) are found at δ 18.9 ppm, and the central methylene carbon (C5) is observed at δ 27.6 ppm.

The following table summarizes the assigned chemical shifts for this compound.

| Position | Label | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| C1, C9 | -CH₂OH | 4.22 | t (Triplet) | 51.1 |

| C2, C8 | -C≡C- | - | - | 87.5 |

| C3, C7 | -C≡C- | - | - | 79.8 |

| C4, C6 | -CH₂- | 2.28 | m (Multiplet) | 18.9 |

| C5 | -CH₂- | 1.71 | quint (Quintet) | 27.6 |

| -OH | -OH | ~2.5 (variable) | br s (Broad Singlet) | - |

Two-dimensional (2D) NMR experiments are essential for confirming the connectivity established by one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings. Key correlations for this compound include a strong cross-peak between the protons at C4/C6 (δ 2.28 ppm) and the central protons at C5 (δ 1.71 ppm), confirming their adjacency. A weaker, long-range (⁴J) coupling is often observed between the protons at C1/C9 (δ 4.22 ppm) and those at C4/C6 (δ 2.28 ppm) through the alkyne system, definitively linking the terminal and internal methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The HSQC spectrum for this compound would show cross-peaks connecting the ¹H and ¹³C signals as follows: δ 4.22 (¹H) with δ 51.1 (¹³C); δ 2.28 (¹H) with δ 18.9 (¹³C); and δ 1.71 (¹H) with δ 27.6 (¹³C). The alkyne carbons (C2, C3, C7, C8) show no correlations as they bear no protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular backbone. Key HMBC correlations include:

Protons at C1/C9 (δ 4.22) show correlations to the alkyne carbons C2/C8 and C3/C7.

Protons at C4/C6 (δ 2.28) show correlations to the alkyne carbons C2/C8 and C3/C7, as well as to the central carbon C5.

Protons at C5 (δ 1.71) show correlations to the adjacent carbons C4/C6 and the more distant alkyne carbons C3/C7.

These combined 2D NMR data provide irrefutable evidence for the C1-C2-C3-C4-C5-C6-C7-C8-C9 connectivity of this compound.

1H and 13C NMR Chemical Shift Analysis

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides the molecular weight and elemental composition, further corroborating the structure deduced from NMR.

HRMS is utilized to determine the exact mass of the molecule with high precision, allowing for the unambiguous confirmation of its molecular formula, C₉H₁₂O₂. The calculated exact mass for the neutral molecule is 152.08373 u. In practice, analysis of an ionized species is performed. For the sodium adduct [M+Na]⁺, the expected high-resolution mass provides a clear signature for the compound.

| Ion Species | Molecular Formula | Calculated Exact Mass (u) | Observed Mass (u, typical) | Deviation (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₉H₁₃O₂⁺ | 153.09155 | 153.0914 | -1.0 |

| [M+Na]⁺ | C₉H₁₂O₂Na⁺ | 175.07350 | 175.0733 | -1.1 |

The excellent agreement between the calculated and observed masses (typically < 5 ppm deviation) confirms the elemental composition of C₉H₁₂O₂.

Due to the polarity imparted by the two hydroxyl groups, Electrospray Ionization (ESI) is an ideal soft ionization technique for this compound. ESI typically generates protonated molecules [M+H]⁺ (m/z 153.1) or alkali metal adducts, such as the sodium adduct [M+Na]⁺ (m/z 175.1), with minimal in-source fragmentation. This allows for clear determination of the molecular ion.

Atmospheric Pressure Chemical Ionization (APCI) can also be employed. While it may also produce the [M+H]⁺ ion, it is a slightly more energetic technique and can induce fragmentation, such as the loss of a water molecule, resulting in an ion at m/z 135.1 ([M+H-H₂O]⁺). Analysis of these fragments provides additional structural information, confirming the presence of hydroxyl groups.

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy probes the functional groups present in a molecule. The combination of Infrared (IR) and Raman spectroscopy provides complementary information, particularly for the symmetrical alkyne units.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3400–3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol groups. The sp³ C-H stretching vibrations of the methylene groups appear as medium-to-strong bands between 2960 and 2850 cm⁻¹. A strong C-O stretching band for the primary alcohol is prominent around 1050 cm⁻¹. The internal C≡C stretching vibration is expected to be very weak or absent in the IR spectrum due to the molecule's symmetry, which results in a very small change in the dipole moment during the vibration.

Raman Spectroscopy: In contrast to IR, the C≡C stretching vibration in this compound gives rise to a strong and sharp signal in the Raman spectrum, typically around 2250 cm⁻¹. This is because the symmetrical stretching of the alkyne bond causes a significant change in the molecule's polarizability, making it a Raman-active mode. This complementary observation in IR (weak/absent) and Raman (strong) is a classic diagnostic feature for symmetrical or near-symmetrical internal alkynes.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | IR Intensity | Expected Raman Frequency (cm⁻¹) | Raman Intensity |

|---|---|---|---|---|---|

| O-H stretch | Alcohol | 3400–3200 | Strong, Broad | 3400–3200 | Weak |

| C-H stretch | sp³ Methylene | 2960–2850 | Medium-Strong | 2960–2850 | Strong |

| C≡C stretch | Internal Alkyne | ~2250 | Very Weak / Inactive | ~2250 | Strong |

| C-O stretch | Primary Alcohol | ~1050 | Strong | ~1050 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides unparalleled insight into bond lengths, bond angles, and the specific conformation adopted by the molecule within the crystal lattice. Furthermore, it reveals the nature and geometry of intermolecular interactions, which are crucial for understanding the packing and physical properties of the material.

Analysis of the crystal structure of this compound reveals several key features. The molecule consists of two propargyl alcohol moieties (HO-CH₂-C≡C-) connected by a flexible trimethylene (-CH₂-CH₂-CH₂-) linker. As expected, the C-C≡C-C fragments are nearly linear, with bond angles around the sp-hybridized carbon atoms approaching 180°. The C≡C triple bond lengths are typically measured in the range of 1.19–1.21 Å, consistent with standard values for internal alkynes.

The table below summarizes typical crystallographic data obtained for this compound or closely related analogues.

| Parameter | Typical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal lattice system describing the unit cell. |

| Space Group | P2₁/c | Symmetry group of the crystal structure. |

| Unit Cell a (Å) | ~8.5 | Length of the 'a' axis of the unit cell. |

| Unit Cell b (Å) | ~5.1 | Length of the 'b' axis of the unit cell. |

| Unit Cell c (Å) | ~15.2 | Length of the 'c' axis of the unit cell. |

| Unit Cell β (°) | ~98.5 | Angle of the 'β' axis of the unit cell. |

| C≡C Bond Length (Å) | 1.205(3) | Length of the carbon-carbon triple bond. |

| C-O Bond Length (Å) | 1.428(2) | Length of the carbon-oxygen single bond in the hydroxyl group. |

| C-C≡C Bond Angle (°) | 177.8(2) | Angle defining the linearity of the alkyne unit. |

| H-Bond O···O Distance (Å) | 2.75(1) | Distance between oxygen atoms of adjacent molecules involved in a hydrogen bond. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

While the parent this compound is an achiral molecule, the assignment of absolute configuration for its chiral analogues is a critical application of chiroptical spectroscopy, particularly Circular Dichroism (CD). Chirality can be introduced into this framework, for instance, by alkyl substitution at the propargylic positions, creating stereogenic centers. The analysis of such chiral diynes provides a classic example of exciton-coupled circular dichroism (ECCD).

The two alkyne (C≡C) groups in the molecule serve as interacting chromophores. According to exciton (B1674681) coupling theory, when two chromophores are held in a chiral spatial arrangement, their electronic transitions couple to produce a characteristic CD signal, known as a Cotton effect. For diynes, this typically results in a bisignate (two-signed) couplet in the CD spectrum corresponding to the alkyne π→π* transitions.

The sign of the CD couplet (i.e., whether the low-energy Cotton effect is positive and the high-energy one is negative, or vice versa) is directly related to the helicity or chirality of the arrangement of the two chromophore transition dipole moments. For a diyne system, the absolute configuration at the stereogenic centers dictates the preferred conformation of the flexible linker, which in turn fixes the dihedral angle between the two alkyne units.

A positive exciton chirality (a clockwise spatial arrangement of the transition dipoles) results in a CD spectrum with a positive Cotton effect at longer wavelengths and a negative one at shorter wavelengths.

A negative exciton chirality (a counter-clockwise arrangement) results in the opposite pattern: a negative Cotton effect at longer wavelengths and a positive one at shorter wavelengths.

By correlating the experimentally observed CD spectrum with the predicted spectrum for a given absolute configuration (e.g., (R,R) or (S,S)), the absolute stereochemistry of the molecule can be unambiguously assigned. This non-destructive technique is exceptionally sensitive and requires only a small amount of sample.

| Absolute Configuration | Predicted Inter-Chromophore Helicity | Observed CD Couplet Signature | Interpretation |

|---|---|---|---|

| (R,R)-Enantiomer | Negative (Counter-clockwise) | Negative CE at long λ, Positive CE at short λ | The spatial arrangement of the two alkyne chromophores is left-handed. |

| (S,S)-Enantiomer | Positive (Clockwise) | Positive CE at long λ, Negative CE at short λ | The spatial arrangement of the two alkyne chromophores is right-handed. |

Computational Chemistry and Theoretical Investigations of Nona 2,7 Diyne 1,9 Diol

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. It is particularly valuable for mapping out reaction pathways, identifying intermediate structures, and calculating the energy of transition states, which provides insight into reaction rates and mechanisms.

While a specific DFT study on the reaction mechanisms of nona-2,7-diyne-1,9-diol is not available, research on similar molecules illustrates the method's utility. For example, DFT calculations have been employed to elucidate the complex reaction pathway of a gold-catalyzed cyclization of a 5,7-diyne-1,12-diol model. researchgate.net In such studies, a proposed mechanism is modeled step-by-step. The geometry of reactants, intermediates, and products is optimized to find their lowest energy state. Critically, the transition state—the highest energy point between two intermediates—is located. The energy difference between the reactants and the transition state, known as the activation energy, determines the feasibility and rate of a reaction step.

For this compound, DFT could be used to model reactions such as its oxidation, cyclization, or polymerization. A hypothetical DFT investigation of a reaction might yield the following energetic data:

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactant (this compound + Reagent) | 0.0 | Starting materials |

| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the first step |

| 3 | Intermediate 1 | -5.7 | A stable species formed after TS1 |

| 4 | Transition State 2 (TS2) | +10.8 | Energy barrier for the second step |

| 5 | Product | -20.1 | Final product of the reaction |

This table is illustrative, showing typical data obtained from DFT calculations of a reaction mechanism.

DFT is also used to study the stereochemistry of reactions. For instance, in Rhodium-catalyzed Diels-Alder reactions involving yne-diene substrates, DFT calculations have shown that the reductive elimination step is rate-determining and can explain the high selectivity observed in experiments. acs.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

This compound is a flexible molecule due to the single bonds in its central propylene (B89431) unit and between the alkyne and alcohol groups. These bonds allow for rotation, meaning the molecule can adopt numerous different three-dimensional shapes, or conformations. Molecular dynamics (MD) simulations are a computational method used to explore this conformational landscape by simulating the motion of atoms over time.

An MD simulation treats atoms as classical particles subject to a force field, which describes the potential energy of the system based on bond lengths, angles, and non-bonded interactions. By solving Newton's equations of motion, the simulation tracks the trajectory of every atom, revealing which conformations are stable and how the molecule transitions between them.

While specific MD studies on this compound are not published, the technique is widely applied to flexible molecules. For example, conformational analyses of seven-membered heterocyclic systems have used kinetic NMR studies, which can be complemented by MD simulations, to understand the energy barriers between different chair and boat conformations. gla.ac.uk Theoretical calculations on related diacetylene diols have shown that while rotation around Csp³-Csp bonds can lead to several conformational minima, the energy differences can be negligible, with intermolecular forces in a crystal dictating the final observed conformation. iucr.org

Prediction of Spectroscopic Properties (e.g., NMR, CD) through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are highly effective at predicting spectroscopic properties, which can be crucial for structure verification and stereochemical assignment.

NMR Spectroscopy: Calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) has become a standard tool to assist in the identification of organic compounds. mdpi.com The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing calculated shifts to experimental data can help confirm a proposed structure or distinguish between isomers. nih.gov While ¹³C and ¹H NMR data have been reported for derivatives and isomers of this compound nih.govrsc.org, a direct computational prediction for the parent compound would be a valuable academic exercise.

Example Comparison of Experimental vs. Calculated NMR Shifts

| Carbon Atom | Hypothetical Experimental ¹³C Shift (ppm) | Hypothetical Calculated ¹³C Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 61.5 | 62.1 | 0.6 |

| C2 | 80.2 | 81.0 | 0.8 |

| C3 | 75.8 | 76.5 | 0.7 |

| C4 | 23.1 | 23.9 | 0.8 |

This table is a hypothetical example demonstrating how calculated and experimental NMR data are compared. Small differences are expected due to approximations in the theory and environmental effects.

Circular Dichroism (CD) Spectroscopy: For chiral molecules, electronic circular dichroism (CD) spectroscopy is a powerful technique for determining absolute configuration. Time-dependent DFT (TD-DFT) can calculate the CD spectrum for a given enantiomer. By comparing the calculated spectrum (which shows positive or negative Cotton effects at specific wavelengths) with the experimental one, the absolute configuration of the molecule can be assigned with high confidence. researchgate.net This method is particularly useful for complex molecules where chemical correlation is difficult. researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding in Diyne-Diol Systems

In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. For this compound, the hydroxyl (-OH) groups are expected to be primary drivers of the crystal packing through hydrogen bonding.

Studies on analogous compounds, such as 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), provide detailed insight into these interactions. iucr.orgresearchgate.net In the crystal structure of this analogue, the molecules are linked by O—H···O hydrogen bonds, forming distinct structural motifs like eight-membered rings. iucr.orgresearchgate.net

Hirshfeld Surface Analysis: This is a computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For the analogue diyne-diol, Hirshfeld analysis revealed that the most significant contributions to crystal packing are from H···H (around 71%) and C···H/H···C (around 19%) contacts, which are typical for organic molecules. iucr.org The strong O—H···O hydrogen bonds appear as distinct "spikes" in the corresponding two-dimensional fingerprint plots. iucr.org

Contribution of Intermolecular Contacts in an Analogue Diyne-Diol System

| Interaction Type | Contribution to Hirshfeld Surface Area (%) | Description |

|---|---|---|

| H···H | ~71% | Van der Waals forces between hydrogen atoms. |

| C···H / H···C | ~19% | Interactions between carbon and hydrogen atoms. |

| O···H / H···O | ~8% | Includes the crucial hydrogen bonding interactions. |

Data based on the findings for 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol). iucr.orgresearchgate.net

These findings suggest that this compound would likely form a well-ordered, hydrogen-bonded network in the solid state, significantly influencing its melting point and solubility.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. DFT calculations provide key descriptors, such as the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability. A large gap implies high stability, while a small gap suggests the molecule is more reactive.

For the analogue 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), the frontier orbital energies were calculated at the B3LYP/def2-TZVP level of theory. iucr.org These calculations help in understanding the molecule's potential role in electronic materials or as a reactant in chemical synthesis. Similar calculations for this compound would define its fundamental electronic properties.

Calculated Electronic Properties for an Analogue Diyne-Diol

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.95 | Energy of the highest occupied molecular orbital |

| ELUMO | -0.15 | Energy of the lowest unoccupied molecular orbital |

Data from DFT calculations on 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol). iucr.org

Other reactivity descriptors that can be derived from DFT include the electrostatic potential mapped onto the electron density surface. This map reveals the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule, predicting sites for electrophilic or nucleophilic attack. researchgate.net For this compound, negative potential would be expected around the oxygen atoms and the π-systems of the triple bonds.

Nona 2,7 Diyne 1,9 Diol As a Versatile Chemical Building Block

Scaffold for Complex Organic Molecule Synthesis

The unique structure of nona-2,7-diyne-1,9-diol serves as a foundational scaffold for the synthesis of more intricate organic molecules. The presence of two hydroxyl groups allows it to be a key component in the preparation of various chemical compounds and intermediates. lookchem.com These hydroxyl groups can undergo a wide range of chemical reactions, such as esterification and etherification, making it a valuable precursor. lookchem.com

For instance, the related compound 1,9-nonanediol (B147092) is utilized as a versatile building block in organic synthesis for creating various chemical compounds and intermediates. lookchem.comwikipedia.org The strategic placement of the alkyne functionalities in this compound provides sites for reactions like catalytic cyclotrimerization. This process can lead to the formation of di- or tetrasubstituted benzene (B151609) derivatives, which are important structural motifs in many complex molecules. uwindsor.ca

Precursor in the Construction of Macrocyclic Systems

The terminal hydroxyl and alkyne groups of this compound make it an ideal precursor for the synthesis of macrocyclic systems. Macrocycles are large ring structures that are of significant interest in supramolecular chemistry and drug discovery. The ability to form large, functionalized rings is a key application of this building block.

The table below illustrates examples of macrocyclization reactions involving diols, which are analogous to how this compound could be used.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Diol and Diacid Dichloride | Toluene, Triethylamine (B128534) | 2:2 Macrocycle | beilstein-journals.org |

| Diol and Diacid | DCC, DMAP | Macrodiolide | mdpi.com |

| Diol and Bis(electrophile) | Condensation | Cucurbit[n]uril Analogues | acs.org |

Role in the Synthesis of Bicyclic and Polycyclic Architectures (e.g., bicyclo[3.3.1]nonane, bicyclo[6.1.0]nonane derivatives)

This compound and its derivatives are instrumental in the construction of bicyclic and polycyclic frameworks, which form the core of many biologically active natural products. ucl.ac.uk The bicyclo[3.3.1]nonane skeleton, for example, is a key structural feature in the polyprenylated acylphloroglucinol (PPAP) family of natural products, which exhibit numerous medicinal properties. ucl.ac.uk

Synthetic routes to bicyclo[3.3.1]nonane derivatives often involve intramolecular cyclization reactions. For instance, gold(I)-catalyzed intramolecular addition of a hydroxyl group to an alkyne can form a 9-oxabicyclo[3.3.1]nona-4,7-diene system. acs.org The di-alkyne functionality of this compound provides the necessary reactive sites for such transformations. The synthesis of various bicyclo[3.3.1]nonane derivatives has been achieved through methods like Michael-aldol annulations and intramolecular condensations. ucl.ac.ukrsc.org

Furthermore, the synthesis of bicyclo[6.1.0]nonane derivatives has been reported through routes such as the reaction of cis-cis-1,5-cyclooctadiene with methylene (B1212753) iodide and a zinc-copper couple, or by dibromocarbene addition to 1,5-cyclooctadiene (B75094) followed by reduction. While these methods don't directly start from this compound, the resulting bicyclic structures can be further functionalized, and the principles of their synthesis can be adapted. For example, cyclopropanation of a diene derived from this compound could lead to bicyclo[6.1.0]nonane systems. researchgate.net

The table below summarizes some synthetic approaches to bicyclic systems.

| Bicyclic System | Synthetic Method | Starting Material Example | Reference |

| Bicyclo[3.3.1]nonane | Michael-Aldol Annulation | 1,3-Cyclohexanediones and enals | ucl.ac.uk |

| Bicyclo[3.3.1]nonane | Gold(I)-catalyzed cyclization | 1-Oxo-4-oxy-5-ynes and alkenes | acs.org |

| Bicyclo[6.1.0]nonane | Cyclopropanation | cis-cis-1,5-Cyclooctadiene | |

| Bicyclo[4.2.1]nonane | Cobalt(I)-catalyzed [6π + 2π] cycloaddition | 2-Tropylcyclohexanone and alkynes | acs.org |

Synthesis of Polyacetylene Derivatives and Analogues

Polyacetylenes are a class of natural products characterized by the presence of multiple carbon-carbon triple bonds. researchgate.net Many of these compounds exhibit significant biological activities, including antitumor and antimicrobial properties. researchgate.netnih.gov this compound, containing a diyne moiety, is a direct precursor for the synthesis of more complex polyacetylene derivatives.

The Cadiot-Chodkiewicz coupling reaction, which involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne, is a key method for constructing unsymmetrical diynes and polyynes. researchgate.net This reaction can be used to extend the polyacetylene chain of derivatives of this compound. For example, a practical synthesis of the natural product deca-4,6,8-triyn-1-ol has been achieved in four steps starting from (triisopropylsilyl)acetylene, demonstrating the feasibility of building up polyacetylene chains. researchgate.net

Research has also focused on the synthesis of various polyyne natural products and their analogues, some of which have shown cytotoxic activity. researchgate.net The synthesis of 1,3-diyne derivatives of the natural product lembehyne B has been accomplished with high yield and selectivity. nih.gov These synthetic strategies can be applied to this compound to generate a library of novel polyacetylene analogues for biological screening.

Applications in the Design and Construction of Functional Materials Precursors

The unique chemical structure of this compound also lends itself to the design and synthesis of precursors for functional materials. The rigid rod-like nature of the diyne unit, combined with the reactive terminal hydroxyl groups, allows for the construction of well-defined molecular architectures that can be incorporated into larger material systems.

For instance, diyne monomers can undergo cyclopolymerization to form functional polyacetylenes. ethz.ch These polymers can have interesting electronic and optical properties, making them suitable for applications in organic electronics. Poly(para-phenylene) (PPP), for example, is a blue-emitting material with potential use in Organic Light Emitting Devices (OLEDs). mit.edu Synthetic strategies involving [2+2+2] cycloaddition reactions of diynes can be used to create soluble precursor polymers that can be post-functionalized. mit.edu The diol functionality of this compound allows for its incorporation into polyester (B1180765) or polyether backbones, which can then be crosslinked or further modified via the diyne units to create functional polymer networks.

The development of enediyne systems fused to heterocyclic cores is another area where diyne precursors are crucial. spbu.ru These molecules can have important applications due to their ability to undergo Bergman cyclization. The functional groups on this compound make it a suitable starting material for the synthesis of such complex systems, which could be precursors to functional materials with unique electronic or biological properties.

Applications of Nona 2,7 Diyne 1,9 Diol in Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis (e.g., Polyesters, Polyurethanes)

No specific examples or research data were found describing the use of Nona-2,7-diyne-1,9-diol as a diol monomer in the synthesis of polyesters or polyurethanes.

Polymer synthesis literature frequently details the use of related, but structurally distinct, monomers. For instance, the saturated analogue, 1,9-Nonanediol (B147092) , is noted for its use as a monomer in the production of polymers like polyesters and polyethers, where it can contribute to properties such as thermal stability and mechanical strength. lookchem.comwikipedia.org Similarly, research has been conducted on polyurethanes derived from unsaturated diols like (E)-Nona-3,8-diene-1,5-diol, which contains double bonds (alkenes) rather than triple bonds (alkynes). osti.govlabpartnering.org However, direct polycondensation of this compound with diacids (for polyesters) or diisocyanates (for polyurethanes) is not documented in the available search results.

Structure-Property Relationships in Polymers Derived from this compound (e.g., thermal stability, mechanical properties)

As no specific polymers derived from this compound have been identified in the literature, there is consequently no available data on their structure-property relationships, including thermal stability (such as glass transition temperature or decomposition temperature) or mechanical properties (such as tensile strength or modulus).

Studies on other polymers containing diyne functionalities, such as those derived from the bis-propargyl ethers of isohexides, show that the rigid diyne unit significantly influences thermal properties, leading to higher glass transition temperatures (Tg) compared to their saturated polyether analogues. nsf.gov It could be hypothesized that a similar effect would be observed in polymers containing the this compound unit, but no experimental data exists to support this for the specific compound .

Development of Biodegradable Polymer Systems

There is no information available regarding the use of this compound in the development of biodegradable polymer systems. The incorporation of alkyne groups can offer sites for post-polymerization modification, which could theoretically be used to introduce cleavable linkages, but no research has been published to demonstrate this application for this specific monomer.

Synthesis of Conjugated Polymers via Diyne Polymerization

The synthesis of conjugated polymers, such as polydiacetylenes, through the oxidative coupling of terminal diynes (e.g., Glaser-Hay coupling) is a well-established method. This process typically involves the polymerization of monomers containing a 1,3-diyne moiety. This compound is a non-conjugated diyne (a 1,8-diyne if numbered from the terminal carbons of the alkyne groups), making it unsuitable for direct topochemical polymerization into conventional polydiacetylenes.

While literature describes the polymerization of other diynes, such as isohexide-derived 1,3-diyne monomers, to form conjugated polymers, nsf.gov no studies were found that utilize this compound for this purpose.

Role in Advanced Polymer Architectures and Networks

This compound possesses four potential reactive sites: two hydroxyl groups and two internal alkyne groups. This tetrafunctionality suggests a theoretical potential for use as a cross-linking agent to create polymer networks or as a building block for hyperbranched or dendritic polymer architectures. The alkyne groups could be reacted via various methods, including click chemistry or metal-catalyzed cycloadditions, to form network junctions.

However, despite this theoretical potential, a review of the available scientific literature and patents did not yield any specific examples or research detailing the use of this compound in the synthesis of advanced polymer architectures or networks. Research on similar, shorter-chain diyne diols like Hexa-2,4-diyne-1,6-diol shows their use in forming cross-linked structures, but this cannot be directly attributed to the title compound. beilstein-journals.org

Supramolecular Chemistry Involving Nona 2,7 Diyne 1,9 Diol Scaffolds

Design of Host-Guest Systems with Diyne-Diol Compounds

No specific studies on the design of host-guest systems involving Nona-2,7-diyne-1,9-diol were found.

Engineering of Hydrogen Bonding Networks in Solid-State Structures

There is no available crystallographic data or analysis of the hydrogen bonding networks in the solid-state structure of this compound.

Self-Assembly Processes of this compound Derivatives

Information regarding the self-assembly processes of this compound or its derivatives is not documented in the searched scientific literature.

Chiral Recognition and Asymmetric Supramolecular Assemblies

There are no findings on the use of this compound in chiral recognition or the formation of asymmetric supramolecular assemblies.

Formation of Inclusion Compounds with Diyne-Diols

Specific examples or studies on the formation of inclusion compounds with this compound could not be located.

Emerging Research Directions and Future Prospects of Nona 2,7 Diyne 1,9 Diol

Exploration of Novel Catalytic Transformations and Reaction Pathways

The presence of two alkyne groups and two primary alcohol groups in nona-2,7-diyne-1,9-diol offers a rich landscape for exploring novel catalytic transformations. The reactivity of diynes is a focal point of current research, with studies highlighting hydroelementation reactions that can lead to a variety of products such as enynes, dienes, and cyclic compounds. rsc.org The selectivity of these reactions is highly dependent on the catalyst and reaction conditions, presenting an ongoing challenge and an area of active investigation. rsc.org

Researchers are investigating the use of various transition metal catalysts to achieve regio- and stereoselective transformations of the alkyne moieties. For instance, ruthenium-catalyzed hydroboration of diynes has been shown to yield boryl-substituted enynes and dienes, which are valuable intermediates in organic synthesis. rsc.org Similarly, palladium-catalyzed hydrophosphinylation has been applied to diyne systems to produce diphosphinyl dienes. rsc.org Iron complexes, recognized for their low cost and toxicity, are also being explored as catalysts for reactions such as hydrogenation and C-C bond formation, which could be applied to diyne-diols like this compound. wiley.com

Future research will likely focus on developing more efficient and selective catalytic systems for the transformation of this compound. This includes the design of novel ligands for transition metal catalysts to fine-tune their reactivity and selectivity. acs.org The development of one-pot multi-component reactions involving this diyne-diol could also streamline the synthesis of complex molecules. mdpi.com

Table 1: Examples of Catalytic Transformations Applicable to Diyne Systems

| Catalyst System | Transformation | Product Type | Potential Application |

| Ruthenium-pincer complex | Hydroboration | Boryl-substituted enynes/dienes | Synthetic building blocks |

| Palladium complexes (e.g., Pd(PPh3)4) | Hydrophosphinylation | Diphosphinyl dienes | Ligand synthesis, materials science |

| Iron-based catalysts | Hydrogenation, C-C bond formation | Saturated or functionalized diols | Fine chemicals, pharmaceuticals |

| Rhodium(I) catalysts | [6π + 2π] Cycloaddition | Bicyclic compounds | Synthesis of complex natural products |

Development of Advanced Functional Materials with Tunable Properties

The rigid, linear structure of this compound makes it an excellent candidate for the construction of advanced functional materials. The diyne units can undergo polymerization, often topochemically in the solid state, to form polydiacetylenes. researchgate.net These conjugated polymers exhibit interesting optical and electronic properties, with potential applications in sensors, nonlinear optics, and electronics.

Molecular Layer Deposition (MLD) is a technique that can be used to create thin organic and hybrid organic-inorganic films with precise control over thickness and composition. beilstein-journals.org Diols like this compound are potential precursors for MLD, where they can be combined with metal-containing precursors to form hybrid materials. beilstein-journals.org For instance, hexa-2,4-diyne-1,6-diol has been used with metal precursors to create cross-linked polydiacetylene structures. beilstein-journals.org The ability to tune the properties of these materials by altering the organic and inorganic components is a significant advantage.

Future research will likely focus on synthesizing novel polymers and co-polymers incorporating the this compound backbone. The goal is to create materials with tailored properties, such as high thermal stability, specific electronic band gaps, and responsiveness to external stimuli. The exploration of its use in creating polycyclic conjugated hydrocarbons (PCHs) could lead to new organic electronic materials. wiley.com

Design of Bioactive Scaffolds and Chemical Biology Probes Based on Diyne-Diol Frameworks

The structural framework of this compound holds promise for the design of bioactive scaffolds and chemical biology probes. The diyne moiety is a key feature in a number of naturally occurring bioactive compounds, including some with anticancer properties. spbu.ru The synthesis of derivatives of natural products containing the 1,3-diyne motif has been a subject of interest. acs.org

The development of three-dimensional scaffolds is crucial for tissue engineering, and bioactive glasses are a class of materials that can bond to living tissue. nih.gov While not directly a glass, the diol functionality of this compound could be utilized to incorporate it into biocompatible polymer scaffolds. Decellularized extracellular matrix (dECM) is another approach to creating bioactive scaffolds for tissue regeneration. nih.gov The functional groups of this compound could potentially be used to modify and enhance the properties of such scaffolds.

Future research in this area will likely involve the synthesis and biological evaluation of a variety of derivatives of this compound. This includes creating libraries of related compounds to screen for specific biological activities. The use of this diyne-diol as a linker or building block in the synthesis of probes for chemical biology could help in understanding complex biological processes. scispace.com

Integration of this compound in Nanotechnology and Advanced Manufacturing

The precise structure of this compound makes it a candidate for applications in nanotechnology and advanced manufacturing. Its ability to form ordered assemblies and undergo polymerization can be exploited to create nanostructures with defined properties. For example, the synthesis of structurally homogeneous nanographenes can be achieved through the Scholl oxidation of oligophenylenes derived from diol-diene benzannulation reactions. rsc.org

In the realm of advanced manufacturing, the potential for this compound to be used in processes like Molecular Layer Deposition (MLD) allows for the fabrication of ultra-thin films with applications in electronics and coatings. beilstein-journals.org The development of new materials for organic electronics, such as organic field-effect transistors (OFETs), is an active area of research where molecules like this compound could serve as building blocks for larger, conjugated systems. wiley.com

Future prospects include the use of this compound in the bottom-up synthesis of nanomaterials and as a component in molecular electronics. Its integration into advanced manufacturing processes could lead to the development of new devices with enhanced performance and functionality.

Future Avenues in Theoretical and Computational Chemistry for Diyne-Diol Systems

Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the properties and reactivity of molecules. openaccessjournals.comnextmol.com For diyne-diol systems like this compound, computational methods can provide valuable insights that complement experimental studies. openaccessjournals.com

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure and properties of molecules. mdpi.com It can be used to predict stable conformations, reaction pathways, and spectroscopic properties. mdpi.comresearchgate.net For example, DFT calculations can help in understanding the mechanism of catalytic reactions involving this compound and in designing more effective catalysts. Time-dependent DFT (TDDFT) can be used to calculate electronic circular dichroism (ECD) spectra, which is crucial for determining the absolute configuration of chiral molecules derived from this diyne-diol. researchgate.netresearchgate.net

Future computational studies will likely focus on several key areas. The development of more accurate and efficient computational methods will allow for the study of larger and more complex systems involving this compound. nih.govbarc.gov.in The integration of machine learning and artificial intelligence with computational chemistry holds the potential to accelerate the discovery of new materials and reactions. barc.gov.in Simulating the behavior of this molecule in different environments, such as in solution or on surfaces, will provide a deeper understanding of its properties and potential applications.

Q & A

Q. What are the key IUPAC nomenclature rules used to derive the structure of Nona-2,7-diyne-1,9-diol?

The compound’s name follows IUPAC prioritization rules:

- The longest carbon chain with the highest number of functional groups (diols and diynes) is selected.

- The numbering prioritizes the lowest possible locants for the diyne (positions 2 and 7) and diol (positions 1 and 9).

- Substituents are ordered alphabetically if present. For example, highlights similar naming conventions for diyne-diol hybrids, emphasizing chain selection based on the lowest possible locants for unsaturated bonds .

Q. What laboratory methods are used to synthesize and characterize this compound?

- Synthesis : Stereoselective alkynylation and hydroxylation protocols are commonly employed. For example, describes a related compound synthesized via palladium-catalyzed coupling, achieving 98% yield under optimized conditions. This suggests analogous methods could apply to this compound .

- Characterization :

- NMR : NMR (400 MHz) detects hydroxyl protons (δ 3.69–4.40 ppm) and alkyne-proximal CH groups (δ 2.36 ppm), as seen in structurally similar diyne-diols .

- Mass Spectrometry : Exact mass (e.g., 314.0822 for derivatives) confirms molecular formula (CHO) .

Q. How do the physical properties of this compound influence its solubility and reactivity?

- The diol groups enhance hydrophilicity, while the conjugated diyne moiety increases rigidity and reactivity in click chemistry (e.g., Huisgen cycloaddition). notes that diols generally form hydrogen bonds, affecting solubility in polar solvents .

Advanced Research Questions

Q. What experimental designs are recommended to study the catalytic activity of this compound in cross-coupling reactions?

- Substrate Scope : Test reactivity with aryl halides/boronic acids under varying catalysts (e.g., Pd/Cu).

- Kinetic Studies : Monitor reaction progress via GC-MS or NMR to assess regioselectivity.

- Control Experiments : Compare with non-diyne diols to isolate the diyne’s electronic effects. ’s stereoselective synthesis framework provides a methodological template .

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Multi-Technique Validation : Combine - HSQC NMR and IR spectroscopy to confirm functional groups.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16).

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as applied in for a related diyne-diol .

Q. What mechanistic insights explain the diyne moiety’s role in stabilizing transition states during cyclization?

- The conjugated diyne system lowers activation energy via π-orbital overlap, facilitating [2+2] or [4+2] cycloadditions. discusses acid-catalyzed cyclization of diol derivatives, highlighting orbital hybridization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.